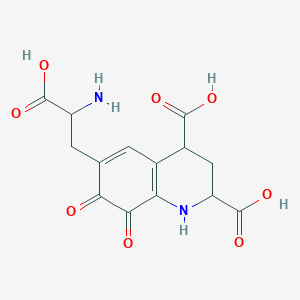

Bagremycin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bagremycin A is a natural product found in Streptomyces with data available.

科学的研究の応用

Antibacterial Properties

Bagremycin A, along with its analogues, has been identified as having significant antibacterial activity. Studies conducted on marine-derived Streptomyces sp. ZZ745 isolated new bagremycin analogues, including bagremycins F and G. These compounds demonstrated antibacterial activity against Escherichia coli, highlighting their potential in treating bacterial infections (Zhang, Shu, Lian, & Zhang, 2018).

Role in Biosynthesis

Research on Streptomyces sp. Tü 4128 revealed that BagI, a transcriptional regulator, is essential for bagremycin biosynthesis. This study provided insights into the regulatory network of bagremycin biosynthesis, which could aid in understanding its production and potential applications in medicine and agriculture (Liu, Xu, Zhang, Zhu, Ye, & Zhang, 2015).

Cytotoxic Effects and Cancer Treatment

Bagremycin A has shown cytotoxic effects against certain cell lines, suggesting its potential in cancer treatment. For instance, bagremycin C, isolated from mangrove-derived Streptomyces sp. Q22, was active against glioma cell lines and induced apoptosis in human glioma U87MG cells (Chen, Chai, Wang, Song, Lian, & Zhang, 2017).

Mechanism of Action

Bagremycin A and B, from Streptomyces sp. Tü 4128, have been identified as phenol esters that exhibit moderate activity against gram-positive bacteria and some fungi. Understanding their mechanism of action can provide valuable insights for developing novel antibiotics (Bertasso, Holzenkaempfer, Zeeck, Dall'antonia, & Fiedler, 2001).

Biosynthetic Gene Cluster Analysis

Analyzing the biosynthetic gene cluster of bagremycin in Streptomyces sp. Tü 4128, researchers have proposed biosynthetic pathways for bagremycins. This could be key to understanding their biosynthetic mechanisms and developing new antibiotics (Ye, Zhu, Hou, Wu, & Zhang, 2019).

特性

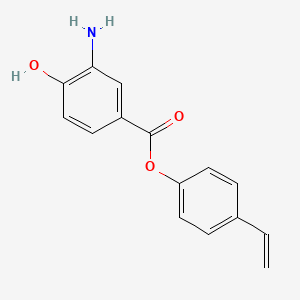

製品名 |

Bagremycin A |

|---|---|

分子式 |

C15H13NO3 |

分子量 |

255.27 g/mol |

IUPAC名 |

(4-ethenylphenyl) 3-amino-4-hydroxybenzoate |

InChI |

InChI=1S/C15H13NO3/c1-2-10-3-6-12(7-4-10)19-15(18)11-5-8-14(17)13(16)9-11/h2-9,17H,1,16H2 |

InChIキー |

RWDKQKLCXJVELF-UHFFFAOYSA-N |

正規SMILES |

C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)O)N |

同義語 |

bagremycin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

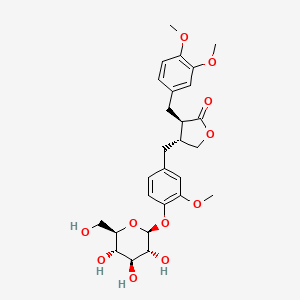

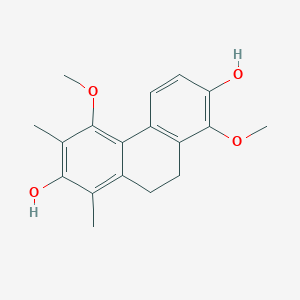

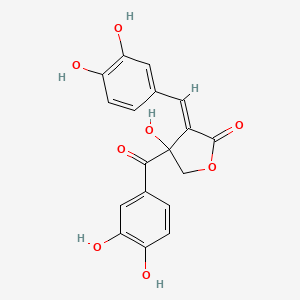

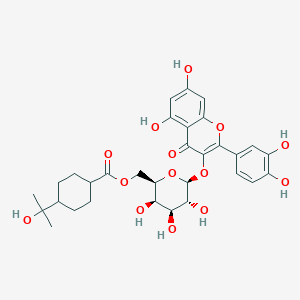

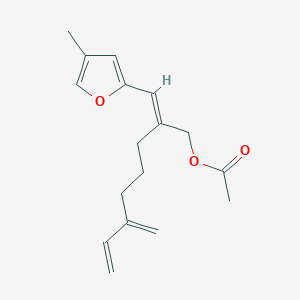

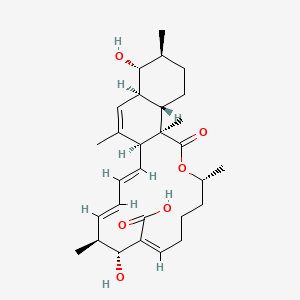

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-diethyl-5-[(E)-4-ethyloct-5-enyl]furan-2-one](/img/structure/B1248135.png)